![molecular formula C15H17N3O5S3 B2761042 (E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1173622-93-9](/img/structure/B2761042.png)
(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S3 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Drug Development
The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the exploration of various heterocyclic analogues as alternatives to benzothiazole rings to improve metabolic stability. This research is critical in designing compounds with better in vivo efficacy and minimal metabolic deacetylation, demonstrating the compound's relevance in developing potent inhibitors for cancer therapy and other diseases associated with PI3K/mTOR pathways (Stec et al., 2011).
Antimalarial and Antiviral Applications
Derivatives of the compound have shown potential in antimalarial activity, with certain sulfonamide derivatives displaying significant inhibition against Plasmodium species. These findings highlight the compound's role in the development of new antimalarial agents, which is crucial in the fight against malaria, especially in regions where resistance to existing drugs is a growing concern (Fahim & Ismael, 2021).
Anticonvulsant Properties
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has uncovered their potential as anticonvulsant agents. This is particularly important for developing new treatments for epilepsy and other seizure disorders, offering alternatives to patients who may not respond well to current medications (Farag et al., 2012).
Antimicrobial Activity
The synthesis and evaluation of novel sulphonamide derivatives have demonstrated good antimicrobial activity against various bacterial and fungal strains. This research supports the development of new antimicrobial agents, addressing the critical need for new drugs due to the increasing resistance to existing antibiotics (Fahim & Ismael, 2019).
Inhibitory Action on Carbonic Anhydrase
Studies on sulfonamides, including derivatives similar to the compound , have explored their inhibitory action on carbonic anhydrase, a crucial enzyme in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain cancers, illustrating the compound's significance in medicinal chemistry (Carta et al., 2017).
properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S3/c1-5-8-18-12-7-6-11(25(3,20)21)9-13(12)24-15(18)16-14(19)10-17(2)26(4,22)23/h1,6-7,9H,8,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCVYKQHLXRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC#C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.